molecular formula C10H15Cl2N3 B13868970 4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine

4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine

Cat. No.: B13868970
M. Wt: 248.15 g/mol
InChI Key: LZJXQRQFZXBXET-UHFFFAOYSA-N
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Description

4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms and a dimethylaminoethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1,2-dichlorobenzene, followed by reduction to form 4,5-dichloro-1,2-phenylenediamine. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine is unique due to the presence of both chlorine atoms and the dimethylaminoethyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15 g/mol

IUPAC Name

4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine

InChI

InChI=1S/C10H15Cl2N3/c1-15(2)4-3-14-10-6-8(12)7(11)5-9(10)13/h5-6,14H,3-4,13H2,1-2H3

InChI Key

LZJXQRQFZXBXET-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=C(C=C1N)Cl)Cl

Origin of Product

United States

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